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molecular formula C7H4Cl2N2 B579453 2,4-dichloro-1H-benzimidazole CAS No. 15965-56-7

2,4-dichloro-1H-benzimidazole

Cat. No. B579453
M. Wt: 187.023
InChI Key: OWIRVNDMYDSKIJ-UHFFFAOYSA-N
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Patent
US08759345B2

Procedure details

Phosphorus oxychloride (10 mL) was added to 4-chloro-1,3-dihydro-benzoimidazol-2-one (0.750 g, 4.45 mmol), and the mixture heated to 80° C. for 48 h. The mixture was cooled to 23° C. and POCl3 removed under reduced pressure. The residue was cooled to 0° C., and cold saturated aqueous NaHCO3 (20 mL) was added cautiously. After stirring at 23° C. for 15 min, the mixture was sonicated and the resulting residue was filtered to yield the titled compound (0.760 g, 92%), which was used in the next step without further purification. MS (ESI/CI): mass calcd. for C7H6Cl2N2, 186.0; m/z found, 187.0 [M+H]+. 1H NMR (500 MHz, DMSO-d6): 13.68 (s, 1H), 7.51-7.42 (m, 1H), 7.32-7.25 (m, 1H), 7.22 (m, 1H).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[NH:9][C:8](=O)[NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:8]1[NH:7][C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([Cl:1])[C:10]=2[N:9]=1

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
ClC1=CC=CC=2NC(NC21)=O
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at 23° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 23° C.
CUSTOM
Type
CUSTOM
Details
POCl3 removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to 0° C.
ADDITION
Type
ADDITION
Details
cold saturated aqueous NaHCO3 (20 mL) was added cautiously
CUSTOM
Type
CUSTOM
Details
the mixture was sonicated
FILTRATION
Type
FILTRATION
Details
the resulting residue was filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC2=C(N1)C=CC=C2Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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